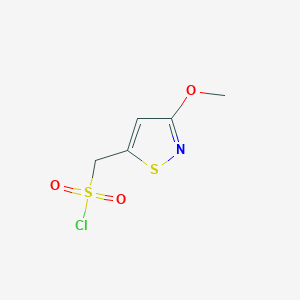

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C5H6ClNO3S2 and a molecular weight of 227.69 . It is used in various research applications .

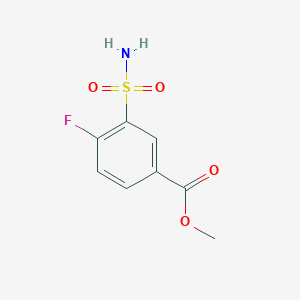

Molecular Structure Analysis

The molecular structure of “(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride” consists of a five-membered thiazole ring with a methoxy group at the 3rd position and a methanesulfonyl chloride group at the 5th position .Physical And Chemical Properties Analysis

“(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Scientific Research Applications

Photochemical Transformations

In the study of photochemical transformations, methanesulfonyl chloride derivatives, including compounds structurally related to (3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride, have been synthesized and evaluated for their reactivity under light irradiation. These studies are crucial for understanding the orbital overlap preferences in excited-state intramolecular electron transfers, which play a significant role in the design of photoactive materials and the development of photochemical synthesis methods (Cristol, Aeling, & Heng, 1987).

Anticancer and Anti-inflammatory Applications

The condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride, leading to methanesulfonamide derivatives, has been explored for anticancer and anti-inflammatory activities. This research demonstrates the potential therapeutic applications of these compounds, contributing to the development of new treatments (Sondhi, Rani, Gupta, Agrawal, & Saxena, 2009).

'Green' Methodology in Synthesis

The use of methanesulfonyl chloride in 'green' chemistry methodologies, such as the benzoylation of nucleosides in ionic liquids, exemplifies the compound's role in promoting environmentally friendly and efficient chemical processes. This approach not only enhances the selectivity and yield of chemical reactions but also aligns with the principles of sustainable chemistry (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Electrochemical Properties and Material Science

In material science, the electrochemical properties of methanesulfonyl chloride-based ionic liquids have been studied for their application in energy storage devices. For instance, the insertion of sodium into vanadium pentoxide films prepared in a methanesulfonyl chloride-aluminum chloride ionic liquid showcases the potential of these systems for high-performance batteries (Su, Winnick, & Kohl, 2001).

Future Directions

properties

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYPKHGYRZBUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2891079.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)